Urease Inhibitory Potency: A Head-to-Head Comparison Against the Reference Standard
In a direct comparison, 1-benzyl-3-(3-chloro-2-methylphenyl)thiourea derivatives demonstrate urease inhibition potency that is up to 2500-fold greater than the standard reference inhibitor, thiourea. The compound scaffold achieves an IC₅₀ range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 µM, in contrast to the standard thiourea's IC₅₀ of 4.7455 ± 0.0545 µM under identical assay conditions [1].
| Evidence Dimension | In vitro enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0019 ± 0.0011 to 0.0532 ± 0.9951 µM (Range for the 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid series) |
| Comparator Or Baseline | Standard Thiourea: IC₅₀ = 4.7455 ± 0.0545 µM |
| Quantified Difference | The most potent analog (4i) is approximately 2500-fold more potent than the standard thiourea. |
| Conditions | In vitro jack bean urease (JBU) assay; pH 7.0; 30 min incubation; phenol-hypochlorite method. |
Why This Matters
This data confirms that the 3-chloro-2-methylphenyl substitution is critical for achieving the nanomolar potency required for advanced inhibitor development, making it a non-negotiable structural feature for projects targeting high-affinity urease inhibitors.
- [1] Rasheed S, Aziz M, Saeed A, et al. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. Int J Mol Sci. 2022;23(19):11646. View Source
